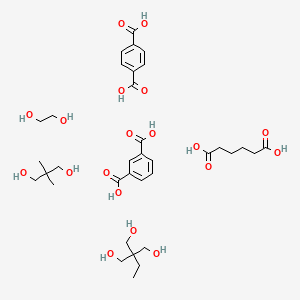![molecular formula C17H12O4S B14382982 2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 90105-15-0](/img/structure/B14382982.png)
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione is a compound that belongs to the class of indene derivatives. These compounds have been of significant interest due to their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The unique structure of this compound allows it to exhibit a range of biological activities, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione typically involves the condensation of 4-(methanesulfonyl)benzaldehyde with indane-1,3-dione. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antiproliferative activity against certain cancer cell lines.
Medicine: Potential candidate for the development of anti-cancer drugs.
Industry: Used in the production of dyes, photoinitiators, and non-linear optical materials.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an electron acceptor, facilitating electron transfer processes in various biological and chemical systems . This electron transfer capability is crucial for its antiproliferative and other biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione
- (E)-2-{3-[4-(Dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione
Uniqueness
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Propiedades
Número CAS |
90105-15-0 |
|---|---|
Fórmula molecular |
C17H12O4S |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-[(4-methylsulfonylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H12O4S/c1-22(20,21)12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-10H,1H3 |
Clave InChI |
FZCOGAVZDAVBEF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
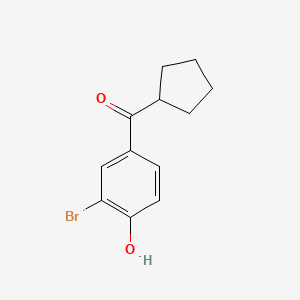
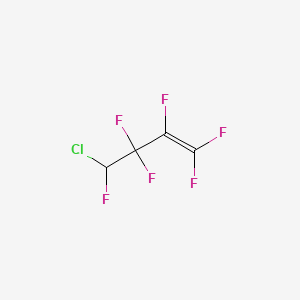

![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
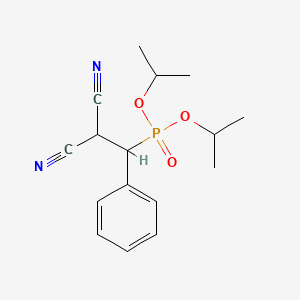
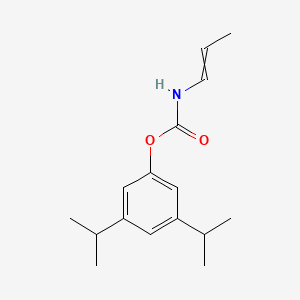
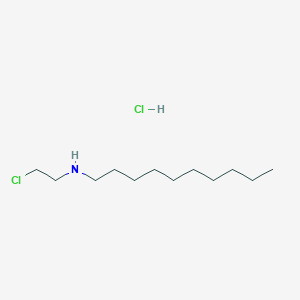

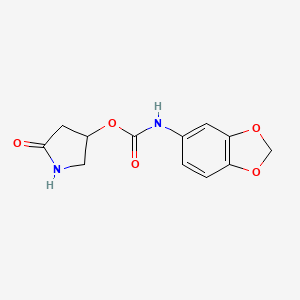
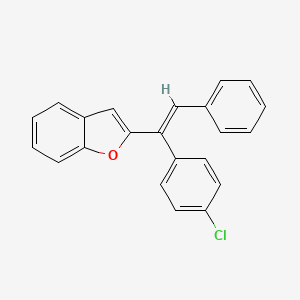
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
